molecular formula C16H18FN3O4S B2363972 4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid CAS No. 1263475-93-9

4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2363972
CAS No.: 1263475-93-9
M. Wt: 367.4
InChI Key: CHMLXRMRDRNBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identity

Systematic IUPAC Name
4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylic acid.

Synonyms

  • Rosuvastatin 5-Carboxylic Acid Impurity
  • 4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylic acid
  • CAS Registry Number: 1263475-93-9.

Molecular Formula and Weight

  • Formula: $$ \text{C}{16}\text{H}{18}\text{FN}{3}\text{O}{4}\text{S} $$
  • Molecular Weight: 367.4 g/mol.

Structural Features
The compound features:

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • 4-Fluorophenyl group at position 4.
    • Isopropyl group at position 6.
    • $$ N $$-Methyl-$$ N $$-methylsulfonyl amino group at position 2.
    • Carboxylic acid moiety at position 5.

Key Spectral Identifiers

  • SMILES : $$ \text{CC(C)C1=NC(=NC(=C1C(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C} $$.
  • InChI Key : $$ \text{CHMLXRMRDRNBMV-UHFFFAOYSA-N} $$.

Significance in Pyrimidine Chemistry

Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural mimicry of endogenous nucleobases. This compound exemplifies strategic modifications that enhance bioactivity:

Role as a Synthetic Intermediate

  • Rosuvastatin Synthesis : Serves as a key intermediate in the production of rosuvastatin, a statin used to lower cholesterol. The carboxylic acid group enables further functionalization via esterification or amidation.
  • Synthetic Pathways :
    • Reduction of Methyl Ester : Sodium borohydride-mediated reduction of the methyl ester precursor (CAS 289042-11-1) in tetrahydrofuran/methanol.
    • Substitution Reactions : Introduction of the $$ N $$-methylsulfonamide group via nucleophilic aromatic substitution.

Structural Advantages

  • The pyrimidine core provides rigidity, enhancing binding affinity to biological targets.
  • Electron-withdrawing groups (e.g., fluorine, sulfonamide) stabilize the ring against metabolic degradation.

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Substituents Application
5-Fluorouracil Fluorine at position 5 Anticancer agent
Target Compound Fluorophenyl, sulfonamide, carboxylic acid Rosuvastatin intermediate
Fluoro-thalidomide Fluorine at position 6 Anti-inflammatory

Position in Organofluorine Compound Research

Organofluorine compounds constitute ~30% of pharmaceuticals due to fluorine’s unique physicochemical properties.

Impact of Fluorine

  • Electronic Effects : The 4-fluorophenyl group increases electron density at the pyrimidine ring, enhancing interactions with hydrophobic enzyme pockets.
  • Metabolic Stability : Fluorine’s high electronegativity reduces oxidative metabolism, prolonging half-life.

Role of Sulfonamide Functionality

  • The $$ N $$-methylsulfonamide group improves solubility via polar interactions while maintaining lipophilicity.
  • Enhances resistance to enzymatic cleavage compared to primary amines.

Table 2: Fluorine-Containing Pharmaceuticals

Drug Fluorine Position Therapeutic Use
Rosuvastatin 4-Fluorophenyl Hyperlipidemia
Fluoro-thalidomide 6-Fluoro Anti-inflammatory
5-Fluorouracil 5-Fluoro Anticancer

Synthetic Innovations

  • Electrophilic Fluorination : Fluorine introduction via halogen exchange or direct fluorination.
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki couplings for aryl-fluorine bond formation.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-9(2)13-12(15(21)22)14(10-5-7-11(17)8-6-10)19-16(18-13)20(3)25(4,23)24/h5-9H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMLXRMRDRNBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C(=O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid (CAS No. 147118-37-4) is a pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory, anticancer, and antiviral properties, alongside relevant structure-activity relationships (SAR).

  • Molecular Formula : C16H18FN3O3S
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 147118-37-4

Anti-inflammatory Activity

Research has shown that similar pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds with structural similarities have demonstrated potent inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds ranged around 0.04μmol0.04\,\mu mol, comparable to the standard drug celecoxib .

CompoundIC50 (μmol)Reference
Pyrimidine Derivative 10.04 ± 0.09
Pyrimidine Derivative 20.04 ± 0.02

Anticancer Activity

The anticancer potential of this compound is highlighted by various studies on related pyrimidine derivatives. Notably, certain derivatives have shown cytotoxic effects against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). For example:

CompoundCell LineIC50 (μM)Reference
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

In a specific case study involving a related compound, significant apoptosis was induced in A549 lung cancer cells with an IC50 value of 26μM26\,\mu M .

Antiviral Activity

Emerging research indicates that pyrimidine derivatives may also possess antiviral properties. For instance, compounds have been screened for their ability to inhibit viral replication in various assays, demonstrating effective EC50 values in the micromolar range .

Structure-Activity Relationships (SAR)

The biological activity of 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid can be attributed to its structural components:

  • Fluorophenyl Group : Enhances lipophilicity and may improve cell membrane penetration.
  • Isopropyl Substitution : Potentially increases steric hindrance, impacting binding affinity to biological targets.
  • Sulfonamide Moiety : Known for its role in enhancing pharmacological activity and selectivity.

Case Studies

  • Anti-inflammatory Effects : In vivo studies demonstrated that similar pyrimidine derivatives reduced carrageenan-induced paw edema in rats, indicating strong anti-inflammatory properties.
  • Cytotoxicity Assays : In vitro assays using MTT tests revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, confirming its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of pyrimidine compounds, including 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid, exhibit promising antiviral properties. For example, studies have shown that modifications at specific positions on the pyrimidine ring can enhance the antiviral efficacy against various viruses, including HIV and DENV (Dengue virus) . The compound's structure allows for specific interactions with viral proteins, potentially inhibiting their function.

Cancer Research
Pyrimidine derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapeutics. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects .

Pharmaceutical Synthesis

Intermediate in Drug Development
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid serves as an important intermediate in the synthesis of other pharmaceutical compounds, particularly those related to cholesterol-lowering medications like Rosuvastatin. Its role as an intermediate allows for the modification of its structure to yield various derivatives that may exhibit enhanced pharmacological properties .

Synthesis Pathways
The synthesis of this compound typically involves several steps, including the reaction of methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methanesulfonyl-N-methylamino)pyrimidine-5-carboxylate with specific reagents under controlled conditions. Detailed methodologies have been documented, showcasing high yields and purity levels, which are crucial for pharmaceutical applications .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of similar pyrimidine derivatives, researchers found that compounds with structural similarities to 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxylic acid demonstrated significant inhibition of viral replication in vitro. The study reported effective concentrations (EC50 values) indicating strong activity against target viruses .

Case Study 2: Synthesis and Characterization

A comprehensive synthesis study highlighted the efficient production of this compound through a multi-step process involving the use of DMF as a solvent and various reagents like sodium salt of N-methyl methane sulphonamide. The final product was characterized using techniques such as X-ray crystallography, confirming its structural integrity and purity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations at the 5-Position

The 5-position of the pyrimidine ring is a key site for structural diversification. Comparisons include:

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate
  • Structure : Ethyl ester derivative of the carboxylic acid.
  • Properties : Molecular weight = 395.45 g/mol; used as an impurity reference standard in statin drugs .
  • Synthesis : Prepared via oxidation of the methylthio intermediate using H₂O₂ and ammonium molybdate, yielding 88% after crystallization .
  • Role : Intermediate in rosuvastatin synthesis; ester groups enhance solubility in organic solvents during purification .
4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxaldehyde
  • Structure : Aldehyde group at position 3.
  • Properties : Key precursor for Wittig reactions to introduce unsaturated side chains required for the statin pharmacophore .
  • Applications: Used in the synthesis of (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonylamino)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid, the active form of rosuvastatin .
4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-methanol
  • Structure : Hydroxymethyl group at position 4.
  • Properties : Molecular weight = 353.41 g/mol; purified via distillation to ≥99.8% purity for use in high-quality API production .
  • Role : Intermediate in the synthesis of rosuvastatin calcium; the hydroxymethyl group is oxidized to a carboxylic acid in subsequent steps .

Pharmacological and Physicochemical Properties

Compound Functional Group Molecular Weight (g/mol) Key Applications Purity Methods
Target Carboxylic Acid -COOH 379.41* Rosuvastatin intermediate Crystallization
Ethyl Ester (MM0936.09) -COOEt 395.45 Impurity reference standard Column chromatography
Carboxaldehyde -CHO 363.40* Precursor for Wittig reaction Solvent distillation
5-Methanol Derivative -CH₂OH 353.41 High-purity intermediate Mixed-solvent distillation

*Calculated based on molecular formulae from , and 20.

Crystallographic and Stability Data

  • Methyl Ester: Crystallizes in ethanol with three independent molecules per asymmetric unit. Dihedral angles between pyrimidine and fluorophenyl rings range from 26.21° to 41.72°, influencing packing efficiency .
  • Crystalline Salts of Active Metabolite: (E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonylamino)pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic acid forms stable ammonium or magnesium salts with enhanced purity and shelf life .

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is typically constructed via cyclocondensation reactions. A common precursor, methyl isobutyrylacetate, undergoes condensation with amidine derivatives under acidic conditions to form 4,6-disubstituted pyrimidines. For example, methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate is synthesized through a five-step sequence starting from methyl isobutyrylacetate, involving:

  • Knoevenagel condensation with 4-fluorobenzaldehyde to introduce the fluorophenyl group.
  • Cyclization with methylurea under microwave irradiation (120°C, 30 min) to form the pyrimidine ring.
  • Oxidation of the methylamino group to a sulfonamide using m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Key parameters influencing yield include solvent polarity, temperature control during cyclization, and stoichiometric ratios of reactants.

Introduction of the Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A representative protocol involves:

  • Reacting 4-bromo-6-isopropylpyrimidine with 4-fluorophenylboronic acid in tetrahydrofuran (THF) at 80°C.
  • Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ as a base, achieving yields of 78–85%.

Alternative methods employ Ullmann coupling with copper(I) iodide in dimethylformamide (DMF), though yields are lower (60–65%).

Key Reaction Steps and Optimization

Sulfonamide Functionalization

The N-methyl-N-methylsulfonylamino group is installed via a two-step process:

  • Methylation of the 2-amino group using methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile.
  • Sulfonylation with methanesulfonyl chloride (MsCl) in dichloromethane, catalyzed by triethylamine (Et₃N) at 0–5°C.

Table 1: Optimization of Sulfonylation Conditions

Parameter Condition 1 Condition 2 Condition 3
Temperature (°C) 0–5 25 −10
Yield (%) 92 85 78
Solvent DCM THF EtOAc
Base Et₃N Pyridine DBU

Data adapted from demonstrates that low temperatures and Et₃N in DCM maximize yield while minimizing side products like over-sulfonylated derivatives.

Carboxylic Acid Formation

The methyl ester at position 5 is hydrolyzed to the carboxylic acid using:

  • Lithium hydroxide (LiOH) in a THF/water mixture (3:1) at 50°C for 6 hours.
  • Yields of 90–95% are achieved, with purification via acidification (HCl) and recrystallization from ethanol/water.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, manufacturers employ flow chemistry for critical steps:

  • Pd-catalyzed couplings are performed in microreactors, reducing reaction times from hours to minutes.
  • In-line IR spectroscopy monitors intermediate formation, enabling real-time adjustments.

Table 2: Batch vs. Flow Synthesis Comparison

Metric Batch Process Flow Process
Reaction Time (h) 8 1.5
Yield (%) 78 85
Pd Consumption (mol%) 5 2.5

Purification Strategies

Industrial purification avoids column chromatography due to cost constraints:

  • Crystallization from ethyl acetate/n-heptane (1:3) achieves >99% purity.
  • pH-controlled extraction removes residual palladium to <10 ppm.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • Di-sulfonylated derivatives from overreaction during sulfonylation.
  • Ring-opened products due to excessive base in hydrolysis steps.

Mitigation involves:

  • Stepwise addition of MsCl to control exothermic reactions.
  • Buffered hydrolysis using NaHCO₃ to maintain pH 8–9.

Stereochemical Control

While the target compound lacks chiral centers, intermediates in rosuvastatin synthesis require precise stereochemistry. Asymmetric hydrogenation with Rh-DIOP catalysts achieves enantiomeric excess >98%.

Q & A

Q. Critical factors affecting yield :

  • Temperature control during coupling (higher temps improve kinetics but risk decomposition).
  • Catalyst loading (0.5–2 mol% Pd(PPh₃)₄ balances cost and efficiency) .
  • Purification via column chromatography (hexane/EtOAC gradients) to isolate intermediates .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural validation?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions. For example, the N-methylsulfonyl group shows characteristic singlet at δ 3.2–3.4 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry. The title compound’s methyl ester derivative crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding stabilizing the sulfonamide group .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 353.41) and detects impurities .

Basic: How does pH and temperature influence the compound’s stability during storage?

Answer:

  • Storage guidelines :
    • Stable at −20°C under inert gas (Ar/N₂) for >6 months .
    • Degrades in aqueous solutions (hydrolysis of sulfonamide bond at pH < 3 or >10) .
    • Avoid light exposure (UV-sensitive due to fluorophenyl moiety) .

Experimental validation : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials with desiccant .

Advanced: How can computational modeling optimize synthesis and resolve mechanistic ambiguities?

Answer:

  • Reaction path search : Quantum mechanical calculations (DFT) identify transition states and intermediates. For example, ICReDD’s workflow combines computation and experiment to predict optimal conditions (e.g., solvent polarity, catalyst choice) .
  • Machine learning : Trained on historical data (e.g., reaction yields, solvent effects) to prioritize high-yield routes .
  • Contradiction resolution : Conflicting NMR data (e.g., unexpected splitting) can be resolved by comparing computed chemical shifts (GIAO method) with experimental spectra .

Advanced: How should researchers address contradictions in spectroscopic or bioactivity data?

Answer:
Case study : Discrepancies in reported antifungal activity (e.g., vs. 16):

  • Methodological audit : Compare assay conditions (e.g., MIC values vary with fungal strain, incubation time).
  • Structural analogs : Test derivatives (e.g., 5-carboxaldehyde vs. 5-carboxylic acid) to isolate functional group contributions .
  • Crystallographic validation : Confirm if polymorphic forms (e.g., differing hydrogen-bond networks) explain bioactivity variations .

Advanced: What is the compound’s role in medicinal chemistry, particularly as a statin intermediate?

Answer:

  • Rosuvastatin precursor : The 5-carboxylic acid group is critical for HMG-CoA reductase inhibition. Key modifications (e.g., fluorophenyl for metabolic stability) are introduced at this stage .
  • Structure-activity relationship (SAR) :
    • Isopropyl group enhances lipophilicity, improving membrane permeability .
    • Sulfonamide moiety increases binding affinity via polar interactions with the enzyme’s active site .
  • In vivo studies : Metabolite profiling (rat liver microsomes) confirms the intermediate’s conversion to active statin forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.